molecular formula C10H13N3O2 B14158618 Glycine, N-(imino((2-methylphenyl)amino)methyl)- CAS No. 114636-22-5

Glycine, N-(imino((2-methylphenyl)amino)methyl)-

Cat. No.: B14158618
CAS No.: 114636-22-5
M. Wt: 207.23 g/mol
InChI Key: WZMLTYGPEYWECW-UHFFFAOYSA-N
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Description

Glycine, N-(imino((2-methylphenyl)amino)methyl)- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is of interest due to its unique structure, which includes an imino group and a 2-methylphenyl group, making it a valuable subject for research in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(imino((2-methylphenyl)amino)methyl)- typically involves the formation of a Schiff base followed by reductive amination. The process begins with the reaction of glycine with an aldehyde or ketone to form the Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(imino((2-methylphenyl)amino)methyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Glycine, N-(imino((2-methylphenyl)amino)methyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycine, N-(imino((2-methylphenyl)amino)methyl)- involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Glycine Schiff Bases: These compounds share a similar structure but differ in the substituents attached to the imino group.

    N-Substituted Amino Acids: These compounds have different substituents on the amino group, leading to variations in their chemical and biological properties.

Uniqueness

Glycine, N-(imino((2-methylphenyl)amino)methyl)- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

114636-22-5

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-[[amino-(2-methylanilino)methylidene]amino]acetic acid

InChI

InChI=1S/C10H13N3O2/c1-7-4-2-3-5-8(7)13-10(11)12-6-9(14)15/h2-5H,6H2,1H3,(H,14,15)(H3,11,12,13)

InChI Key

WZMLTYGPEYWECW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=NCC(=O)O)N

Origin of Product

United States

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